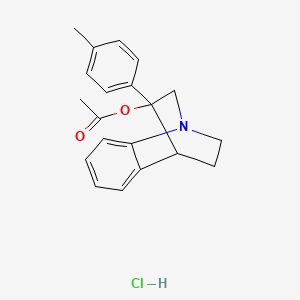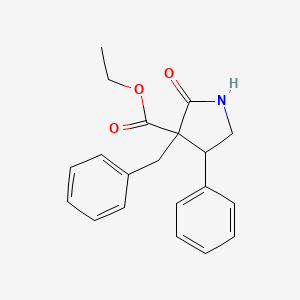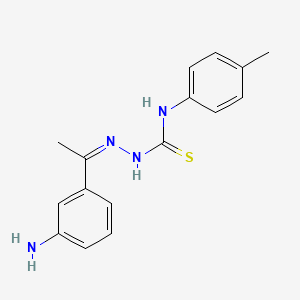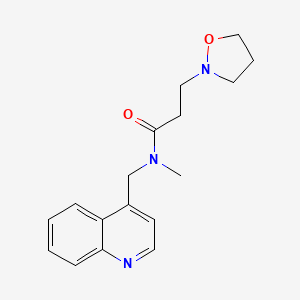![molecular formula C18H18N4O B5399733 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity. Additionally, it has been shown to inhibit the activity of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to decrease the levels of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other disease states. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide involves a multi-step process. The starting material is 3-methylbenzylamine, which is reacted with ethyl acetoacetate to form the corresponding pyrazole intermediate. The pyrazole intermediate is then reacted with nicotinoyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. Additionally, it has been investigated for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-5-3-6-15(9-13)12-22-14(2)10-17(21-22)20-18(23)16-7-4-8-19-11-16/h3-11H,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSNMZMDADMLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5399652.png)
![N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B5399656.png)
![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5399663.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5399682.png)

![2-(diethylamino)-8-ethyl-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5399695.png)
![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)



![2-methyl-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5399741.png)

